

Technical Guide: Physicochemical Properties of Febuxostat Impurity 6

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Compound of Interest		
Compound Name:	Febuxostat impurity 6	
Cat. No.:	B602056	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1][2][3] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides an in-depth overview of the known physical and chemical properties of **Febuxostat Impurity 6**, a process-related impurity encountered during the synthesis of Febuxostat.

This document summarizes available data on its chemical identity, physicochemical characteristics, and outlines experimental protocols for its analysis and potential synthesis, based on related literature.

Chemical Identity and Physical Properties

Febuxostat Impurity 6 is scientifically known as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. It is recognized as an impurity of Febuxostat. [4] Its fundamental chemical and physical properties are summarized in the table below.

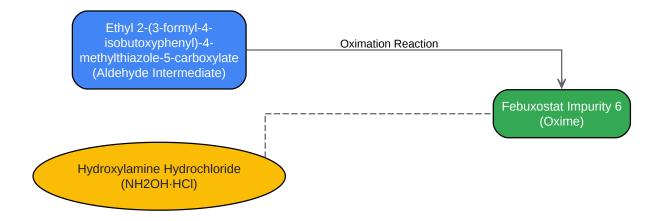


Property	Value	Source(s)
IUPAC Name	Ethyl (E)-2-(3- ((hydroxyimino)methyl)-4- isobutoxyphenyl)-4- methylthiazole-5-carboxylate	[4]
CAS Number	1271738-74-9	[4]
Molecular Formula	C18H22N2O4S	[4][5]
Molecular Weight	362.44 g/mol	[5]
Appearance	White Solid	[6]
Melting Point	>125°C (decomposition)	[7]
Boiling Point	516.9 ± 60.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	266.4 ± 32.9 °C	[2]
Solubility	Soluble in DMSO	
Purity	Typically available at >95%	[6]

Synthesis and Formation Pathway

Febuxostat Impurity 6 is understood to be a process-related impurity. Its structure suggests it is derived from a key intermediate in one of the common synthetic routes for Febuxostat. The likely pathway involves the oximation of the aldehyde intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.





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Proposed synthesis pathway for Febuxostat Impurity 6.

Experimental Protocols

While a specific, detailed protocol for the synthesis and characterization of **Febuxostat Impurity 6** is not readily available in peer-reviewed literature, a general methodology can be inferred from standard organic chemistry practices and related publications.

Synthesis of Febuxostat Impurity 6 (Proposed)

The synthesis of **Febuxostat Impurity 6** can likely be achieved through the oximation of its aldehyde precursor, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[8]

Materials:

- Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Hydroxylamine hydrochloride (NH2OH·HCl)
- A suitable base (e.g., sodium acetate, sodium carbonate, or pyridine)
- A suitable solvent (e.g., ethanol, aqueous ethanol, or acetonitrile)

Procedure (General):

Dissolve the aldehyde intermediate in the chosen solvent.



- Add a solution of hydroxylamine hydrochloride, followed by the addition of a base to neutralize the HCl and liberate free hydroxylamine.
- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[9]
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by precipitation (e.g., by adding water) or extraction.
- The crude product may be purified by recrystallization from a suitable solvent.

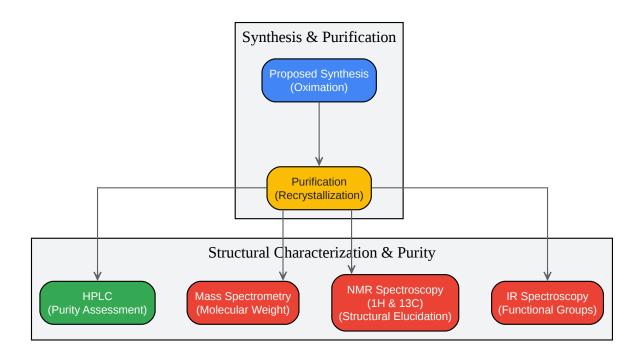
Analytical Characterization

The structural confirmation and purity assessment of **Febuxostat Impurity 6** would be conducted using a combination of spectroscopic and chromatographic techniques.

- 1. High-Performance Liquid Chromatography (HPLC):
- Method: A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of Febuxostat and its impurities.[10]
- Column: A C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often utilized for optimal separation.
- Detection: UV detection at an appropriate wavelength.
- 2. Mass Spectrometry (MS):
- Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Expected Ion: [M+H]+ at m/z 363.13.



- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl ester, isobutoxy group, aromatic protons, thiazole proton, and the oxime proton.
- 13C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
- 4. Infrared (IR) Spectroscopy:
- The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=N of the oxime, the C=O of the ester, and the aromatic and thiazole rings.



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General workflow for synthesis and characterization.

Biological Activity and Significance



Febuxostat Impurity 6 is identified as a process-related impurity in the synthesis of Febuxostat, a known xanthine oxidase inhibitor.[4] There is currently no publicly available data to suggest that **Febuxostat Impurity 6** possesses any significant independent pharmacological or biological activity. The primary concern with such impurities is their potential impact on the safety and quality of the final drug product. Regulatory guidelines often necessitate the identification and control of impurities to ensure they are present below established thresholds. Some impurities in Febuxostat have been evaluated for potential genotoxicity.[11]

Conclusion

Febuxostat Impurity 6 is a well-characterized process-related impurity with established physical and chemical properties. While detailed experimental protocols for its specific synthesis and comprehensive public spectral data are limited, its structure allows for a clear understanding of its likely synthetic origin and the analytical methods required for its identification and quantification. For researchers and drug development professionals, the control of this and other impurities is a critical aspect of ensuring the quality and safety of Febuxostat. Further studies would be beneficial to determine if this impurity has any toxicological or pharmacological relevance.

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